molecular formula C25H22O5 B2391203 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 610760-87-7

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2391203
CAS No.: 610760-87-7
M. Wt: 402.446
InChI Key: AJLBUBNANNQPLM-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant pharmaceutical and biological relevance . This particular compound is characterized by its complex structure, which includes benzyloxy and dimethoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with chromone precursors under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. These methods ensure the consistent quality and purity of the compound, which is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized chromenes, reduced chromenes, and substituted derivatives with various functional groups. These products can have different physical and chemical properties, making them useful for diverse applications .

Scientific Research Applications

7-(Benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives such as:

Uniqueness

What sets 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and biological activity .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-7-phenylmethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O5/c1-16-24(18-9-12-21(27-2)23(13-18)28-3)25(26)20-11-10-19(14-22(20)30-16)29-15-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLBUBNANNQPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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